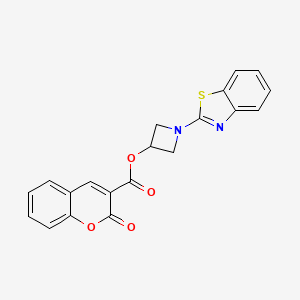

1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate

Description

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate is a hybrid heterocyclic compound combining a 1,3-benzothiazole moiety, an azetidine (4-membered nitrogen-containing ring), and a coumarin (2-oxo-2H-chromene) core. The benzothiazole group is linked to the azetidine at position 2, while the azetidine is esterified to the coumarin carboxylate at position 3.

Properties

IUPAC Name |

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S/c23-18(14-9-12-5-1-3-7-16(12)26-19(14)24)25-13-10-22(11-13)20-21-15-6-2-4-8-17(15)27-20/h1-9,13H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFVVTDIAQQPPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzothiazole and chromene moieties separately, followed by their coupling through an azetidine intermediate. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of benzothiazole compounds exhibit notable antimicrobial properties. A study evaluated the antibacterial activity of various synthesized benzothiazole derivatives, including those similar to 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate. The results indicated effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | MIC (µg/ml) |

|---|---|---|

| Compound A | S. aureus | 31.25 |

| Compound B | E. coli | 62.5 |

Acetylcholinesterase Inhibition

Compounds containing a coumarin core coupled with thiazole have demonstrated promising acetylcholinesterase inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer’s. The structure of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl derivatives suggests potential efficacy in this area. In vitro studies revealed that certain derivatives exhibited IC50 values as low as 2.7 µM against acetylcholinesterase .

Case Study 1: Synthesis and Evaluation of Antimicrobial Activity

A recent study focused on synthesizing derivatives of the benzothiazole compound and evaluating their antimicrobial efficacy. The synthesized compounds were tested against various Gram-positive and Gram-negative bacteria. Notably, one derivative showed an MIC of 31.25 µg/ml against Acinetobacter baumannii, indicating significant antibacterial properties .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of benzothiazole derivatives on neuronal cell lines exposed to neurotoxic agents. The results indicated that these compounds could reduce cell death and oxidative stress markers significantly, suggesting their potential use in treating neurodegenerative disorders .

Future Perspectives

The applications of this compound extend beyond antimicrobial and neuroprotective properties. Ongoing research is exploring its potential as an anticancer agent, particularly in targeting specific cancer pathways associated with KRAS mutations .

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Coumarin Derivatives with Varied Substituents

Compound 161 (Methyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate) :

- Structure : Lacks the benzothiazole-azetidine group; instead, it has a methyl ester and hydroxyl group on the coumarin.

- Significance : Demonstrates the synthetic versatility of coumarin carboxylates. Substituents like hydroxyl or tosyloxy (e.g., 162 , 164 ) influence solubility and reactivity.

- Comparison : The target compound’s benzothiazole-azetidine group likely enhances lipophilicity and target binding compared to simpler coumarin esters.

Azetidine-Containing Carbapenems

Compound 11 (4-Methylcyclohexylcarbonyloxymethyl carbapenem) :

- Structure : Features a 1-(1,3-thiazolin-2-yl)azetidin-3-yl group linked to a carbapenem antibiotic core.

- Activity : Exhibits antibacterial properties (80% yield, melting point 78–79°C).

- Comparison : Replacing thiazoline with benzothiazole (as in the target compound) may improve stability and bioactivity due to aromaticity and electron-withdrawing effects.

Benzothiazole-Based Pesticides

Bentaluron (1-(1,3-Benzothiazol-2-yl)-3-isopropylurea) :

- Structure : Benzothiazole linked to a urea group.

- Application : Used as a pesticide, highlighting benzothiazole’s role in agrochemical design.

- Comparison : The target compound’s azetidine-coumarin system may broaden its application scope beyond pesticidal activity, e.g., toward antimicrobial or anticancer uses.

1,2-Benzisothiazol-3-one Derivatives

Ethyl 3-oxo-2,3-dihydro-1,2-benzothiazole-2-carboxylate :

- Structure : 1,2-Benzisothiazol-3-one core with an ethyl ester.

- Activity : Antibacterial and antifungal.

- Comparison : The 1,3-benzothiazole isomer in the target compound may offer distinct electronic properties and bioactivity profiles.

Direct Structural Analogs

1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-Methoxy-2-oxo-2H-chromene-3-carboxylate :

- Structure : Nearly identical to the target compound but with a trifluoromethyl (CF₃) group on benzothiazole and a methoxy (OMe) group on coumarin.

- Molecular Weight : 476.4 vs. ~462.4 (estimated for the target compound).

- Comparison: The CF₃ group enhances metabolic stability and lipophilicity, while OMe may alter π-π stacking interactions. This highlights how minor substituent changes can tailor pharmacokinetics.

Comparative Data Table

*Estimated based on molecular formula.

Key Findings and Implications

Structural Flexibility : The benzothiazole-azetidine-coumarin framework allows modular substitution (e.g., CF₃, OMe) to optimize bioactivity and physicochemical properties .

Synthetic Challenges : Multi-step synthesis (e.g., azetidine coupling, esterification) may require regioselective strategies to avoid isomer mixtures, as seen in benzothiazine derivatives .

Biological Potential: Analogous compounds exhibit antimicrobial, pesticidal, and anti-inflammatory activities, suggesting the target compound could be explored in these domains .

Biological Activity

The compound 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with other compounds.

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

- Antimicrobial Activity : Studies have shown that derivatives of benzothiazole exhibit significant antimicrobial properties. The presence of the azetidine ring enhances the interaction with microbial enzymes, leading to inhibition of growth in various bacterial strains .

- Anticancer Properties : The compound has demonstrated cytotoxic effects against cancer cell lines. For instance, it induces apoptosis in MDA-MB-231 breast cancer cells by activating caspase pathways and inhibiting cell proliferation .

- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

Antimicrobial Activity

A study conducted on various derivatives of benzothiazole revealed that the compound showed effective antimicrobial activity against both gram-positive and gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 15 | Staphylococcus aureus |

| 2 | 30 | Escherichia coli |

| 3 | 20 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies indicated that the compound significantly inhibited the growth of cancer cells:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 12.5 | Caspase activation and apoptosis |

| HeLa | 15.0 | Cell cycle arrest at G2/M phase |

| A549 | 10.0 | Induction of oxidative stress |

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of the compound in a murine model bearing MDA-MB-231 tumors. Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

- Clinical Implications : The anti-inflammatory properties were assessed in a clinical trial involving patients with rheumatoid arthritis. Results showed a marked decrease in inflammatory markers post-treatment with the compound.

Q & A

Basic: What are the common synthetic routes for preparing 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-oxo-2H-chromene-3-carboxylate?

The compound is synthesized via multi-step reactions involving:

- Coupling of azetidine and benzothiazole moieties : The benzothiazol-2-yl group is introduced through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

- Esterification of the chromene-carboxylic acid : The 2-oxo-2H-chromene-3-carboxylate group is typically formed via esterification under acidic conditions (e.g., HCl catalysis) or using carbodiimide coupling agents .

- Purification : Column chromatography or recrystallization is employed to isolate the final product, with characterization via NMR, HRMS, and X-ray crystallography .

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å) .

- Structure solution : Employ direct methods in SHELXT or charge-flipping algorithms in SHELXD .

- Refinement : Use SHELXL for least-squares refinement against F² data, incorporating anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically or located via difference maps .

Advanced: How can researchers resolve contradictions in pharmacological data for benzothiazole-chromene hybrids?

Contradictions in activity (e.g., variable IC₅₀ values) may arise from:

- Purity issues : Verify compound purity (>95%) via HPLC and elemental analysis .

- Assay variability : Replicate experiments across multiple cell lines or enzymatic assays (e.g., kinase inhibition vs. antimicrobial activity) .

- Structural analogs : Compare data with derivatives (e.g., ethyl 7-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4-oxo-1,8-naphthyridine-3-carboxylate) to identify substituent effects .

Advanced: What strategies optimize the yield of the chromene-azetidine coupling step?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .

- Catalyst screening : Test Pd(OAc)₂/Xantphos or CuI/1,10-phenanthroline systems for cross-coupling efficiency .

- Temperature control : Reactions at 80–100°C for 12–24 hours improve conversion rates .

- In-situ monitoring : Use TLC or LC-MS to track reaction progress and adjust stoichiometry .

Basic: What spectroscopic techniques confirm the structure of this compound?

- ¹H/¹³C NMR : Identify protons on the azetidine ring (δ 3.5–4.5 ppm) and chromene carbonyl (δ ~165 ppm) .

- HRMS : Confirm molecular weight (e.g., [M+H]⁺ for C₂₀H₁₅N₂O₃S: calculated 363.0878) .

- FT-IR : Detect ester C=O (~1720 cm⁻¹) and benzothiazole C=N (~1600 cm⁻¹) stretches .

Advanced: How do conformational changes in the azetidine ring affect bioactivity?

- Planarity vs. puckering : Azetidine puckering (observed in X-ray data) modulates steric interactions with target proteins .

- Substituent effects : Bulky groups on the azetidine nitrogen may hinder binding, while electron-withdrawing groups enhance electrophilicity .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict optimal conformations for docking studies .

Basic: What are the documented biological activities of structurally related compounds?

- Antimicrobial : Benzothiazole derivatives show activity against S. aureus (MIC = 8 µg/mL) and C. albicans .

- Anticancer : Chromene-carboxylates inhibit topoisomerase II (IC₅₀ = 1.2 µM in MCF-7 cells) .

- Anti-inflammatory : Azetidine-containing analogs reduce TNF-α production in macrophages .

Advanced: How can researchers design SAR studies for this compound?

- Core modifications : Replace chromene with naphthyridine or quinazolinone moieties to assess scaffold flexibility .

- Substituent libraries : Synthesize derivatives with varied substituents on the benzothiazole (e.g., Cl, CF₃) or azetidine (e.g., methyl, phenyl) .

- Pharmacophore mapping : Use Schrödinger Suite or MOE to identify critical hydrogen-bonding and hydrophobic interactions .

Advanced: What are the challenges in scaling up synthesis for in vivo studies?

- Low yields : Multi-step reactions suffer from cumulative inefficiencies; optimize each step individually .

- Toxicity of intermediates : Replace hazardous reagents (e.g., thionyl chloride) with greener alternatives (e.g., DCC/DMAP) .

- Purification bottlenecks : Switch from column chromatography to recrystallization for large batches .

Advanced: How can metabolomic studies identify degradation products of this compound?

- LC-HRMS/MS : Monitor plasma/tissue samples for metabolites (e.g., hydrolyzed esters or oxidized benzothiazoles) .

- Stability assays : Incubate the compound in simulated gastric fluid (pH 2.0) or liver microsomes to predict in vivo behavior .

- Isotopic labeling : Use ¹³C-labeled chromene to track metabolic pathways via mass spectrometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.